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molecular formula C5H9BrO2 B184244 3-Bromo-2,2-dimethylpropanoic acid CAS No. 2843-17-6

3-Bromo-2,2-dimethylpropanoic acid

Cat. No. B184244
M. Wt: 181.03 g/mol
InChI Key: FYHBVTYDATZUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101775B2

Procedure details

3-Bromo-2,2-dimethylpropanoic acid (200 mg) was dissolved in EtOH (5 ml) and treated with concentrated H2SO4 (0.4 ml). This mixture was heated at reflux overnight then evaporated. The residue was extracted from H2O with EtOAc (×2) and the combined organic solutions dried and evaporated to give the title compound (316 mg) as a clear oil. δH (CDCl3, 400 MHz) 1.20 (3H, t), 1.32 (6H, s), 3.51 (2H, s), 4.18 (2H, q).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:14][CH2:15]O>>[Br:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([O:6][CH2:14][CH3:15])=[O:5]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrCC(C(=O)O)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
then evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted from H2O with EtOAc (×2)
CUSTOM
Type
CUSTOM
Details
the combined organic solutions dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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